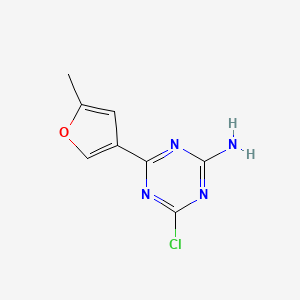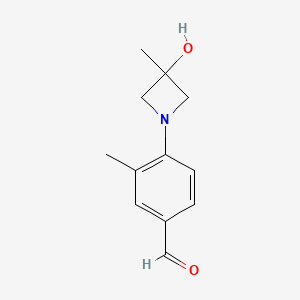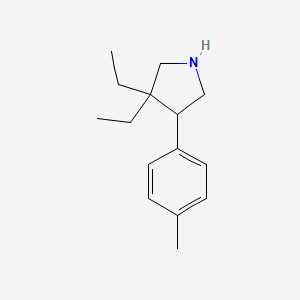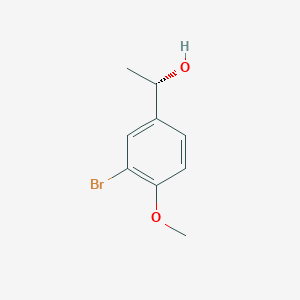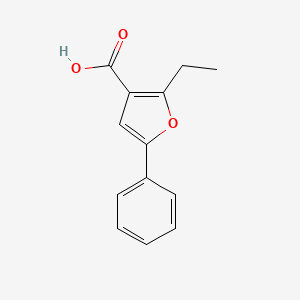
2-Ethyl-5-phenylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-phenylfuran-3-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol It belongs to the furan family, characterized by a furan ring substituted with an ethyl group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-phenylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of furan derivatives and phenyl-substituted acetic acids, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-phenylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Ethyl-5-phenylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It serves as an intermediate in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-phenylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used as a monomer for biopolymers.
5-Phenylfuran-2-carboxylic Acid: Similar structure but lacks the ethyl group at the 2-position.
2-Ethylfuran-3-carboxylic Acid: Similar structure but lacks the phenyl group at the 5-position.
Uniqueness: 2-Ethyl-5-phenylfuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-ethyl-5-phenylfuran-3-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-2-11-10(13(14)15)8-12(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
ZPEIJGIXSBJUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


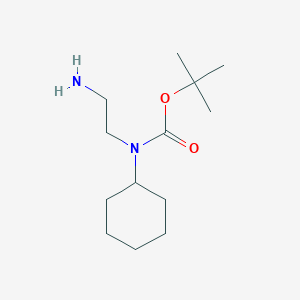

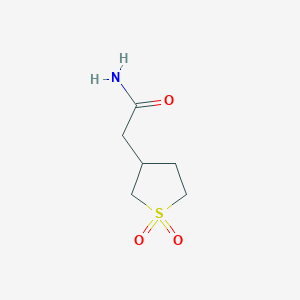
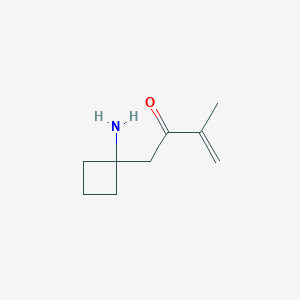
![Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201102.png)

![2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13201116.png)
